molecular formula C14H20N2O4 B14482898 Benzyloxycarbonylleucyl-hydroxamate CAS No. 66179-55-3

Benzyloxycarbonylleucyl-hydroxamate

Cat. No.: B14482898
CAS No.: 66179-55-3
M. Wt: 280.32 g/mol
InChI Key: REYWRBIAVGFTAA-LBPRGKRZSA-N
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Description

Benzyloxycarbonylleucyl-hydroxamate is a hydroxamate derivative characterized by the presence of a benzyloxycarbonyl (Z) group and a leucine residue. Hydroxamates are critical in medicinal chemistry due to their role as protease inhibitors, particularly in targeting metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) . This design likely enhances stability and bioavailability compared to unprotected analogs.

Properties

CAS No.

66179-55-3

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

benzyl N-[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-10(2)8-12(13(17)16-19)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

REYWRBIAVGFTAA-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Benzyloxycarbonylleucyl-hydroxamate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyloxycarbonylleucyl-hydroxamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyloxycarbonylleucyl-hydroxamate involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloproteases and other enzymes that require metal ions for their catalytic activity . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Benzyloxycarbonylleucyl-hydroxamate, as inferred from the evidence:

Benzyl N-Hydroxycarbamate (CAS 3426-71-9)

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Key Features :
    • Contains a benzyloxycarbonyl group linked to a hydroxylamine moiety.
    • Acts as an intermediate in organic synthesis, particularly for introducing protective groups in peptide chemistry .
  • Applications : Used in pharmaceutical development for modifying peptide backbones and enhancing metabolic stability.

O-Benzylhydroxylamine Hydrochloride (CAS 2687-43-6)

  • Molecular Formula: C₇H₁₀ClNO
  • Molecular Weight : 159.61 g/mol
  • Key Features :
    • A hydroxylamine derivative with a benzyl protective group.
    • Used as a building block for synthesizing hydroxamates and other nitrogen-containing compounds .
  • Applications : Employed in the preparation of enzyme inhibitors and chelating agents.

Structural Analogs from

The following compounds exhibit 58–68% structural similarity to this compound, suggesting variations in substituents or backbone structure:

CAS Number Similarity (%) Key Inferred Features
18814-49-8 67.65 Likely contains a benzyloxycarbonyl group and hydroxamate, with a modified amino acid residue.
210344-98-2 68.52 Possible peptide-based hydroxamate with alternative side chains.
274693-53-7 63.73 Structural variations may include heterocyclic or branched substituents.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Benzyl N-Hydroxycarbamate 3426-71-9 C₈H₉NO₃ 167.16 Peptide synthesis, enzyme inhibition
O-Benzylhydroxylamine Hydrochloride 2687-43-6 C₇H₁₀ClNO 159.61 Precursor for hydroxamate synthesis
BD291103 (Analog) 18814-49-8 Not Provided Not Provided Research-scale enzyme inhibition studies
BD02624442 (Analog) 210344-98-2 Not Provided Not Provided Potential HDAC/MMP inhibitor development

Research Findings and Functional Insights

Enzyme Inhibition :

  • Hydroxamates like Benzyl N-Hydroxycarbamate exhibit strong chelation of zinc ions in metalloenzymes, a mechanism critical for HDAC and MMP inhibition .
  • Structural analogs with leucine residues (e.g., this compound) may enhance target specificity due to peptide backbone interactions with enzyme active sites.

Stability and Bioavailability :

  • The benzyloxycarbonyl group improves metabolic stability compared to unprotected hydroxamates, as seen in O-Benzylhydroxylamine Hydrochloride derivatives .
  • Compounds with higher structural similarity (e.g., 68.52%) may retain efficacy while reducing off-target effects .

Synthetic Utility :

  • Benzyl N-Hydroxycarbamate serves as a versatile intermediate for introducing protective groups in peptide synthesis, a feature likely shared by this compound .

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